BenchChemオンラインストアへようこそ!

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]pentanamide

Lipophilicity Drug-likeness Permeability

N-[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]pentanamide (CAS 865543-67-5; molecular formula C₁₁H₁₂ClN₃O₂S; molecular weight 285.75 g/mol) is a synthetic small-molecule heterocycle belonging to the 2-amido-5-aryl-1,3,4-oxadiazole class. Its scaffold comprises a 1,3,4-oxadiazole core substituted at the 5-position with a 5-chlorothiophen-2-yl moiety and acylated at the 2-amino position with a pentanoyl (valeryl) side chain.

Molecular Formula C11H12ClN3O2S
Molecular Weight 285.75
CAS No. 865543-67-5
Cat. No. B2761613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]pentanamide
CAS865543-67-5
Molecular FormulaC11H12ClN3O2S
Molecular Weight285.75
Structural Identifiers
SMILESCCCCC(=O)NC1=NN=C(O1)C2=CC=C(S2)Cl
InChIInChI=1S/C11H12ClN3O2S/c1-2-3-4-9(16)13-11-15-14-10(17-11)7-5-6-8(12)18-7/h5-6H,2-4H2,1H3,(H,13,15,16)
InChIKeyFVZAATNAMNQOCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]pentanamide (CAS 865543-67-5): Core Chemical Identity and Compound Class


N-[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]pentanamide (CAS 865543-67-5; molecular formula C₁₁H₁₂ClN₃O₂S; molecular weight 285.75 g/mol) is a synthetic small-molecule heterocycle belonging to the 2-amido-5-aryl-1,3,4-oxadiazole class [1]. Its scaffold comprises a 1,3,4-oxadiazole core substituted at the 5-position with a 5-chlorothiophen-2-yl moiety and acylated at the 2-amino position with a pentanoyl (valeryl) side chain. The 5-chlorothiophene substituent imparts distinctive electronic character (computed XLogP3-AA of the amine precursor: 1.7 [1]), while the straight-chain C5 amide tail modulates lipophilicity and hydrogen-bonding capacity, distinguishing this compound from shorter-chain (acetyl, butyryl) or aromatic (benzoyl) analogs within the same oxadiazole-thiophene series [2].

Why N-[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]pentanamide Cannot Be Replaced by a Generic In-Class Analog


Within the 2-amido-5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazole family, relatively small variations in the N-acyl chain length, branching, or aromatic character produce compounds with markedly different physicochemical profiles, which in turn govern solubility, membrane permeability, protein binding, and biological activity [1]. The pentanamide variant occupies a specific lipophilicity window—more hydrophobic than the acetamide or butyramide analogs but less hydrophobic and sterically demanding than benzamide or sulfamoylbenzamide derivatives—making direct substitution without quantitative revalidation of target engagement and ADME parameters a high-risk procurement decision [2]. Class-level data on structurally related oxadiazole-thiophene hybrids confirm that even single-carbon changes in the amide side chain can shift MIC values by ≥2-fold [1].

Product-Specific Quantitative Evidence Guide: N-[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]pentanamide vs. Structural Analogs


Computed Lipophilicity (XLogP3-AA) Differentiates Pentanamide from Shorter- and Longer-Chain Amide Analogs

The amine precursor 5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine has a computed XLogP3-AA of 1.7; acylation with pentanoic anhydride to yield the pentanamide derivative is predicted to increase logP by approximately 1.8–2.2 units (estimated via fragment-based addition, using the pentanoyl group ΔlogP contribution of ~1.9), yielding a predicted logP of ~3.5–3.9 for the target compound [1]. This places N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]pentanamide in a logP window optimized for passive membrane diffusion (Lipinski rule-of-five compliance: logP ≤5), whereas the acetyl analog (calculated logP ~1.9–2.3) may suffer from poor membrane partitioning, and the benzamide analog (calculated logP ~3.5–4.5) may approach solubility-limited absorption [1]. The 5-chlorothiophene moiety has been associated with enhanced antimicrobial activity relative to non-chlorinated or brominated thiophene analogs in related oxadiazole series, with chlorination contributing favorably to target binding through halogen bonding and hydrophobic packing interactions [2].

Lipophilicity Drug-likeness Permeability

Hydrogen-Bond Donor/Acceptor Profile of Pentanamide vs. Benzamide and Sulfamoylbenzamide Analogs

The pentanamide side chain of the target compound provides one hydrogen-bond donor (amide N–H) and one hydrogen-bond acceptor (amide C=O), yielding a balanced HBD/HBA ratio of 1:5 (including oxadiazole ring acceptors) [1]. In contrast, 4-sulfamoylbenzamide analogs such as 4-[benzyl(methyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (PubChem CID available) introduce additional H-bond acceptors (sulfonamide S=O) and a second amide N–H donor, substantially altering the H-bond pharmacophore and potentially shifting target selectivity [2]. Alterations in hydrogen bonding potential can result in target de-prioritization or shift binding modes, making quantitative activity comparisons between analogs with different H-bond donor/acceptor counts inherently confounded [3].

Hydrogen bonding Target engagement Molecular recognition

Class-Level Antimicrobial Activity of 1,3,4-Oxadiazole-Thiophene Hybrids Provides a Baseline Expectation

Although no published MIC data are available specifically for N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]pentanamide, the broader class of 1,3,4-oxadiazole-clubbed thiophene derivatives has demonstrated moderate to excellent antibacterial activity against Gram-positive (S. aureus, B. subtilis, S. pyogenes) and Gram-negative (E. coli, P. aeruginosa) organisms [1]. In a structurally related series of 1,3,4-oxadiazole/1,2,4-triazole-substituted thiophenes, select compounds exhibited MIC values of 2–7 µg/mL against S. aureus, B. subtilis, P. aeruginosa, and E. coli, with one compound highly potent against methicillin-resistant S. aureus (MRSA) [2]. The 5-chlorothiophene substituent appears in multiple biologically active oxadiazole derivatives described in patent literature, including caspase-activating apoptosis inducers [3] and MIF inhibitors [4], suggesting that the chlorothiophene-oxadiazole substructure is a privileged pharmacophore deserving of targeted investigation.

Antimicrobial Antibacterial Oxadiazole-thiophene

Structural Uniqueness: Pentanamide Side Chain as a Key Differentiator from Commercial Analog Pool

A survey of commercially available compounds bearing the 5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl core reveals that the N-pentanamide derivative (CAS 865543-67-5) represents a distinct chemical space relative to more commonly listed analogs. The closest commercially referenced analogs include N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide (CAS not specified), N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)butyramide, N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide, and N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)pivalamide [1]. The pentanamide, with its linear five-carbon chain, occupies a conformational and lipophilicity space not represented by the constrained cyclopropane, branched pivalamide, or aromatic benzamide analogs, making it a non-redundant candidate for SAR exploration.

Structural differentiation SAR Analog identification

5-Chlorothiophene Substituent Confers Favorable Electronic Properties Relative to Non-Halogenated Thiophene Analogs

The chlorine atom at the 5-position of the thiophene ring introduces both inductive electron-withdrawing effects (σₘ ~0.37) and the potential for halogen bonding with biological targets, features absent in the unsubstituted thiophene analog [1]. In the 1,2,4-oxadiazole series, 3-aryl-5-(3-chlorothiophen-2-yl)-1,2,4-oxadiazoles have demonstrated caspase activation and apoptosis induction with defined EC₅₀ values, and the chlorothiophene moiety was found to be a critical determinant of activity in SAR studies [2]. Notably, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole (1d) was identified as a novel apoptosis inducer through caspase-based high-throughput screening [2], and 5-(3-chlorothiophen-2-yl)-3-(5-chloropyridin-2-yl)-1,2,4-oxadiazole (4l) demonstrated in vivo activity in an MX-1 tumor model [3]. Closely related analogs, such as 5-chloro-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide, have been shown to interact with several enzymes and proteins involved in biochemical pathways, demonstrating that the chlorothiophene-oxadiazole motif is a privileged pharmacophore for diverse biological targets [4].

Halogen bonding Electronic effects Structure-activity relationship

Molecular Weight and Rotatable Bond Count Position Pentanamide Derivative in a Favorable Oral Drug-Likeness Space

The target compound (MW 285.75 g/mol, estimated rotatable bonds ~5–6 including the pentanamide chain) falls well within Lipinski and Veber oral drug-likeness criteria (MW <500; rotatable bonds ≤10; TPSA <140 Ų) [1]. By comparison, the 4-[benzyl(methyl)sulfamoyl]benzamide analog (MW ~480 g/mol) approaches the upper limits of lead-like space and introduces substantial molecular complexity that may complicate SAR deconvolution and scale-up synthesis [2]. The pentanamide derivative thus offers a more tractable starting point for hit-to-lead optimization, with room for deliberate molecular weight growth informed by target-specific structural biology.

Drug-likeness Lead-likeness Physicochemical profiling

Best Research and Industrial Application Scenarios for N-[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]pentanamide


Antimicrobial Screening Libraries and Antibacterial Drug Discovery

The precedence for antimicrobial activity within the 1,3,4-oxadiazole-clubbed thiophene class [1][2] positions N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]pentanamide as a valuable entry for antibacterial screening cascades, particularly against Gram-positive pathogens including MRSA [2]. The defined pentanamide side chain distinguishes this compound from other commercially available oxadiazole-thiophene analogs, enabling unambiguous SAR correlation and reducing the risk of data contamination from isomeric or near-analog mixtures in high-throughput screening campaigns [3].

Medicinal Chemistry SAR Exploration of the Amide Side Chain Vector

The pentanamide derivative fills a specific structural niche among commercially available N-acyl-5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amines, differing from cyclopropanecarboxamide, butyramide, benzamide, and pivalamide analogs [1]. Systematic procurement of the pentanamide alongside these comparators enables direct side-chain SAR studies to identify optimal lipophilicity, steric tolerance, and hydrogen-bonding requirements for target engagement. The linear C5 chain provides a baseline for subsequent branched-chain or heteroatom-inserted analog design. Furthermore, studies on 5-chloro-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide have demonstrated that this scaffold can interact with specific enzymes and proteins involved in biochemical pathways, supporting the potential for target identification studies using this chemotype [2].

Computational Chemistry and Pharmacophore Modeling

The well-defined structure, moderate molecular weight, and balanced HBD/HBA profile [1] make N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]pentanamide an ideal candidate for computational docking studies and pharmacophore model generation. Its computed logP (~3.5–3.9) and TPSA (~93–105 Ų) fall within drug-like space [2], while the 5-chlorothiophene moiety provides a halogen-bond donor for docking pose refinement [3], enhancing the interpretability of in silico screening results relative to non-halogenated analogs.

Chemical Biology Probe Development and Target Identification

The 5-chlorothiophene-1,3,4-oxadiazole scaffold appears in multiple biologically active chemotypes, including caspase-activating apoptosis inducers [1] and MIF inhibitors [2]. The pentanamide derivative, with its amenable molecular weight and synthetic accessibility via acylation of the common 2-aminooxadiazole precursor [3], can serve as a starting point for the installation of affinity tags (biotin, click-chemistry handles) or photoaffinity labels for chemical proteomics target deconvolution, without the steric complexity that complicates derivatization of larger benzamide or sulfamoylbenzamide analogs.

Quote Request

Request a Quote for N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]pentanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.